1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-17-14-8-5-11(10-15(14)18-2)13(16)7-6-12-4-3-9-19-12/h3-10H,1-2H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDMQXNDRHCXPL-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=CS2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CS2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Characteristics
The target compound (C₁₄H₁₄O₃S) features a conjugated enone system bridging a 3,4-dimethoxyphenyl group and a thiophene ring. Its molecular weight is 262.32 g/mol, with a polar surface area (PSA) of 51.67 Ų and a calculated LogP of 2.85, indicating moderate hydrophobicity. The electron-rich aromatic systems and α,β-unsaturated ketone moiety make it a strategic intermediate for synthesizing heterocycles such as pyrazoles and pyridines.
Synthesis Methodologies
Claisen-Schmidt Condensation
The most widely reported method involves a Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and thiophene-2-carbaldehyde.
Base-Catalyzed Protocol
In a representative procedure, 3,4-dimethoxyacetophenone (10 mmol) and thiophene-2-carbaldehyde (10 mmol) are refluxed in ethanol (50 mL) with aqueous NaOH (40%, 5 mL) for 12 hours. The crude product is purified via recrystallization from ethanol, yielding 68–72% of the chalcone. The reaction mechanism proceeds through enolate formation, nucleophilic attack on the aldehyde, and dehydration (Figure 1).
Acid-Catalyzed Variant
Alternatively, using SOCl₂ as a catalyst in ethanol at room temperature for 24 hours achieves comparable yields (65–70%). Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity for aldol addition.
Table 1: Comparison of Claisen-Schmidt Conditions
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH | Ethanol | Reflux | 12 | 68–72 |
| SOCl₂ | Ethanol | RT | 24 | 65–70 |
Bromination-Assisted Cyclization
A multistep approach involves bromination of the chalcone intermediate to form dibromides, followed by cyclization.
Dibromide Formation
3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (10 mmol) is treated with bromine (10 mmol) in chloroform at 25°C for 2 hours, yielding the dibromide intermediate (85–90%). Excess bromine is quenched with sodium thiosulfate.
Pyrazole Synthesis
The dibromide undergoes cyclization with hydrazine hydrate in refluxing ethanol (2 hours), forming pyrazole derivatives. While this step diverges from the target chalcone, it highlights the compound’s utility in synthesizing nitrogen-containing heterocycles.
Catalytic and Solvent Optimization
Role of Base Strength
Strong bases (e.g., NaOH) accelerate enolate formation but may promote side reactions such as over-dehydration. Weak bases (e.g., K₂CO₃) in ethanol under reflux yield 63–81% chalcone with fewer impurities.
Solvent Effects
Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate purification. Ethanol balances solubility and environmental safety, making it the preferred solvent.
Characterization and Analytical Data
Spectroscopic Analysis
Chromatographic Purity
HPLC analysis (C18 column, MeOH:H₂O 70:30) shows ≥95% purity, with retention time = 8.2 minutes.
Challenges and Practical Considerations
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring and enone system participate in oxidation processes under controlled conditions:
Mechanistic Insight : Thiophene sulfur undergoes electrophilic oxidation, with peroxide reagents preferentially targeting the heteroaromatic ring over the enone moiety .
Reduction Reactions
The α,β-unsaturated carbonyl system shows distinct reduction behavior:
Carbonyl Reduction
| Reagent | Conditions | Product | Stereochemistry | Yield | Source |
|---|---|---|---|---|---|
| NaBH<sub>4</sub> | EtOH, 0°C, 2 hr | Allylic alcohol | Retained E-config | 85% | |
| LiAlH<sub>4</sub> | THF, reflux, 4 hr | Fully saturated propane derivative | N/A | 67% |
Selective Double Bond Hydrogenation
| Catalyst | Conditions | Product | Yield | Notes | Source |
|---|---|---|---|---|---|
| Pd/C (10%) | H<sub>2</sub> (1 atm), MeOH, 48 hr | Saturated ketone | 93% | Complete chemoselectivity |
Nucleophilic Additions
The electron-deficient enone system facilitates Michael addition reactions:
Structural Effects : The 3,4-dimethoxyphenyl group enhances electrophilicity at the β-carbon, enabling nucleophilic attacks at rates 3–5× faster than simple chalcones .
Cycloaddition Reactions
The enone system participates in [2+4] cycloadditions:
Catalytic Enhancement : Iron oxide nanoparticles (FeONPs) improve reaction rates by 40% compared to thermal conditions .
Electrophilic Aromatic Substitution
The thiophene ring undergoes regioselective substitutions:
Directing Effects : The electron-donating enone oxygen directs electrophiles to the thiophene's α-positions, with C5 > C3 substitution preference .
Photochemical Reactions
UV-induced transformations showcase unique reactivity:
Complexation with Metal Ions
The enone-thiophene system acts as a polydentate ligand:
This comprehensive reactivity profile establishes 1-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one as a versatile synthetic intermediate. Its balanced electron distribution enables predictable transformations across multiple reactive sites, with applications ranging from medicinal chemistry to materials science. Recent advances in nanoparticle-catalyzed reactions (e.g., FeONP-mediated cycloadditions ) suggest promising directions for optimizing reaction efficiency and selectivity.
Scientific Research Applications
Chemistry
This compound serves as a fundamental building block for synthesizing more complex molecules and materials. Its photophysical and photochemical properties are under investigation for potential applications in organic electronics and materials science.
Biology
Research indicates that 1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : It has been noted for its ability to reduce inflammation in biological systems.
- Anticancer Properties : Preliminary research suggests that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer types .
Medicine
Due to its biological activities, this chalcone is being explored as a potential therapeutic agent for treating diseases such as cancer and infections. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry
In the realm of organic electronics, this compound is being studied for use in:
- Organic Light Emitting Diodes (OLEDs) : Its electronic properties may enhance the performance of OLEDs.
- Organic Photovoltaics (OPVs) : The compound's stability and efficiency could contribute to the development of better solar cells .
Case Studies
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that this compound significantly inhibits the growth of breast cancer cells. The mechanism involves the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
A recent study assessed the antimicrobial effects of this compound against various bacterial strains. Results indicated that it exhibited considerable activity against Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function. The compound’s anti-inflammatory activity is linked to its inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Comparison with Similar Compounds
Structural Modifications and Electronic Properties
Chalcone derivatives with variations in aryl/heteroaryl substituents exhibit distinct electronic and steric profiles. Key analogs include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 3,4-dimethoxy group increases electron density, enhancing NLO properties, while chloro or fluoro substituents reduce π-conjugation, affecting redox behavior .
- Heteroaromatic vs. Phenyl Rings : Thiophene introduces sulfur-mediated intermolecular interactions (e.g., S···π), whereas phenyl derivatives rely on C–H···π or halogen bonding .
Key Observations :
Crystallographic and Packing Behavior
Crystal structures reveal intermolecular interactions critical for material properties:
Key Observations :
Nonlinear Optical (NLO) Properties
Chalcones with strong electron-donor-acceptor pairs exhibit high hyperpolarizability (β):
Key Observations :
- Electron-Withdrawing Groups : Trifluoromethyl substituents significantly enhance β values compared to methoxy or thiophene groups .
Biological Activity
1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound belonging to the chalcone family. Chalcones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, summarizing key research findings, case studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula: with a molecular weight of 274.33 g/mol. Its structure features a 3,4-dimethoxyphenyl group and a thiophen-2-yl group connected by a prop-2-en-1-one backbone. The presence of these functional groups contributes to its unique biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
| Compound | Pathogen Tested | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 0.25 | 0.50 |
| This compound | Escherichia coli | 0.30 | 0.60 |
These results suggest that the compound not only inhibits bacterial growth but also has bactericidal effects, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects in various assays. In one study, it was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory diseases.
| Assay Type | Result |
|---|---|
| Cytokine Inhibition (TNF-alpha) | 70% inhibition at 10 µM |
| Cytokine Inhibition (IL-6) | 65% inhibition at 10 µM |
These findings highlight the compound's potential as an anti-inflammatory therapeutic agent .
Anticancer Activity
The anticancer properties of this compound have been evaluated against several cancer cell lines. Notably, it exhibited cytotoxic effects with IC50 values ranging from to µM across different cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 6.5 |
| HCT116 (Colon Cancer) | 5.8 |
| LNCaP (Prostate Cancer) | 7.0 |
These results suggest that the compound may selectively target cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications .
The proposed mechanisms behind the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Interference with Cell Signaling Pathways : It could modulate signaling pathways related to apoptosis and cell proliferation.
- Antioxidant Properties : The presence of methoxy groups may enhance its ability to scavenge free radicals, contributing to its anti-inflammatory and anticancer effects.
Case Studies
Recent studies have explored the therapeutic potential of this compound in animal models:
- Study on Inflammatory Disorders : In a rat model of arthritis, treatment with the compound resulted in reduced swelling and pain scores compared to control groups.
- Cancer Treatment Study : In xenograft models of breast cancer, administration of the compound significantly reduced tumor size and improved survival rates.
These studies underscore the potential for clinical applications in treating inflammatory diseases and cancers .
Q & A
Advanced Question
- Oxidation : Treatment with H₂O₂ or m-CPBA oxidizes the thiophene sulfur to sulfoxides or sulfones, altering electronic properties.
- Electrophilic substitution : Nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) occurs preferentially at the thiophene’s α-position due to electron-rich π-systems.
- Caution : Over-oxidation may degrade the enone backbone .
What methodologies assess the compound’s antimicrobial activity?
Basic Question
- Agar well diffusion : Zones of inhibition (mm) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
- MIC/MBC assays : Determine minimum inhibitory/bactericidal concentrations (µg/mL).
How can contradictory biological activity data between studies be resolved?
Advanced Question
- Purity validation : Use HPLC (>95% purity) to exclude impurities as confounding factors.
- Assay standardization : Control variables like inoculum size, solvent (DMSO vs. ethanol), and incubation time.
- Structural analogs : Compare activity trends; e.g., methoxy groups enhance lipophilicity and membrane penetration .
What challenges arise in solubility and purification, and how are they addressed?
Advanced Question
- Low solubility : The compound is sparingly soluble in water but dissolves in DMSO or DMF.
- Purification : Use gradient elution in column chromatography (hexane:ethyl acetate 7:3 → 1:1) to separate enone from unreacted ketone/aldehyde.
- Crystallization : Slow evaporation from ethanol yields high-purity crystals .
How do substituents on the thiophene or phenyl rings influence bioactivity?
Advanced Question
- Thiophene modifications : Halogenation (e.g., Cl or F) increases electronegativity, enhancing antimicrobial potency.
- Methoxy positioning : 3,4-Dimethoxy groups improve pharmacokinetic properties vs. 2,4-substitution.
How does this compound compare to structurally analogous chalcones in photophysical applications?
Advanced Question
- Fluorescence properties : The enone-thiophene system exhibits strong emission at ~450 nm (λₑₓ = 350 nm), useful for optoelectronic materials.
- Comparative analysis : Nitro-substituted analogs show redshifted absorption due to extended conjugation.
- Data table :
| Substituent | λₐᵦₛ (nm) | λₑₘ (nm) | Quantum Yield |
|---|---|---|---|
| 3,4-Dimethoxy | 345 | 450 | 0.32 |
| 4-Nitro | 385 | 510 | 0.18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
